molecular formula C17H16N2O5 B12948566 (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate

(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate

Cat. No.: B12948566
M. Wt: 328.32 g/mol
InChI Key: PZHJJUDQAUIFFK-UHFFFAOYSA-N
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Description

(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyrimidine derivative with a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine derivative, which is then coupled with the chromene carboxylate.

  • Pyrimidine Derivative Synthesis

      Starting Materials: Urea, acetylacetone, and an appropriate aldehyde.

      Reaction Conditions: These materials are typically reacted under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.

  • Chromene Carboxylate Synthesis

      Starting Materials: Salicylaldehyde and malonic acid.

      Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base.

  • Coupling Reaction

    • The pyrimidine derivative is then reacted with the chromene carboxylate under mild heating conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The pyrimidine ring is a common motif in many biologically active molecules, making this compound a valuable scaffold for drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential anti-cancer and anti-inflammatory properties. The chromene moiety is known for its antioxidant activity, which can be beneficial in various therapeutic contexts.

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The chromene moiety can scavenge free radicals, providing antioxidant effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes involved in DNA replication or repair.

    Receptors: It may bind to specific receptors, modulating their activity.

    Pathways: The antioxidant properties can influence oxidative stress pathways, reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl benzoate
  • (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-pyran-3-carboxylate

Uniqueness

Compared to similar compounds, (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl 2H-chromene-3-carboxylate stands out due to its combined pyrimidine and chromene structure. This dual functionality provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H16N2O5/c1-18-13(8-15(20)19(2)17(18)22)10-24-16(21)12-7-11-5-3-4-6-14(11)23-9-12/h3-8H,9-10H2,1-2H3

InChI Key

PZHJJUDQAUIFFK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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